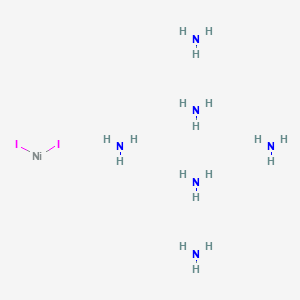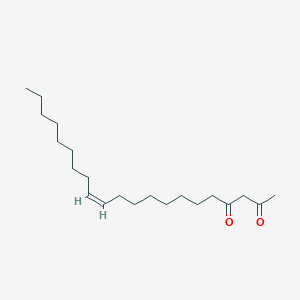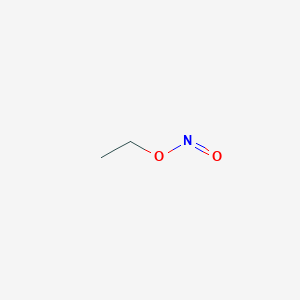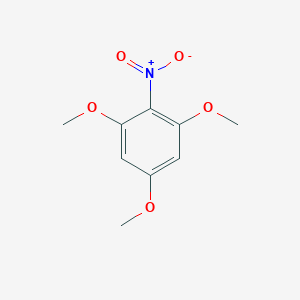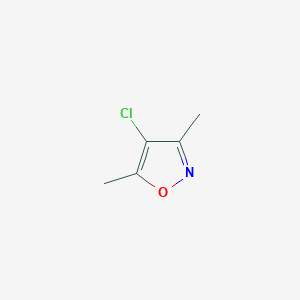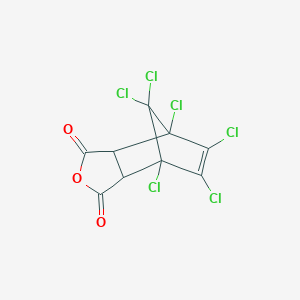
アニソイン
概要
説明
Anisoin, also known as Anisoin, is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
The exact mass of the compound Anisoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8504. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Anisoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anisoin including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
クロマトグラフィー前誘導体化蛍光試薬
アニソインは、グアニジノ化合物のLC(液体クロマトグラフィー)分析のための有用なクロマトグラフィー前誘導体化蛍光試薬です 。このアプリケーションは、正確で精密な測定が必要とされる分析化学の分野で特に役立ちます。
重合反応における光開始剤
アニソインは、重合反応において広く光開始剤として使用されています 。光開始剤として、光を吸収し、コーティング、インク、接着剤などの材料の硬化または硬化につながる化学的変化を起こします。
UV硬化インク
印刷業界では、アニソインはUV硬化インクで使用されています 。これらのインクはUV光にさらされるとすぐに乾燥または硬化するため、高速印刷プロセスに最適です。
木材コーティング
アニソインは、木材コーティングに使用されています 。これらのコーティングは、木材を損傷から保護し、外観を向上させ、寿命を延ばします。
紙コーティング
アニソインは、紙コーティングにも使用されています 。これらのコーティングは、紙の印刷性を向上させ、光沢のある仕上がりを提供します。
光ファイバーコーティング
通信業界では、アニソインは光ファイバーコーティングに使用されています 。これらのコーティングは、光ファイバーを損傷から保護し、光の効率的な伝送を保証します。
PCB(プリント基板)製造
アニソインは、PCBの製造に使用されています 。フォトレジストプロセスで使用され、PCBへの回路設計のエッチングを支援します。
スクリーン印刷
繊維およびアパレル業界では、アニソインはスクリーン印刷に使用されています 。硬化プロセスで使用され、インクがすばやく乾燥し、生地にしっかりと付着するのを支援します。
特性
IUPAC Name |
2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRQSCPPOIUNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883311 | |
| Record name | 4,4'-Dimethoxybenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Dimethoxybenzoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20245 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
119-52-8 | |
| Record name | 4,4′-Dimethoxybenzoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Anisoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dimethoxybenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-anisoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Anisoin?
A1: Anisoin, also known as 4,4'-Dimethoxybenzoin, has the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol. []
Q2: Are there any notable structural features of Anisoin revealed by spectroscopic techniques?
A2: X-ray diffraction studies have shown that the conformation of Anisoin, similar to other 1,2-diarylacyloins, is characterized by a small torsion angle about the central O=C-C-O fragment and an intramolecular distance between the two oxygen atoms not exceeding 2.8 Å. []
Q3: Can you describe a method for synthesizing Anisoin?
A3: Anisoin can be synthesized via a benzoin condensation reaction using p-anisaldehyde as the starting material. This reaction can be catalyzed by various N-heterocyclic carbenes (NHCs), including naturally occurring ones like Vitamin B1. []
Q4: Are there any unique reactions Anisoin undergoes?
A4: Anisoin exhibits reactivity typical of α-hydroxyketones. For instance, it reacts with ureas in ethylene glycol to form 4,5-diaryl-4-imidazolin-2-ones with good yields. Interestingly, when 4,4′-dimethoxybenzoin is used, 4-oxazolin-2-one derivatives are also obtained. []
Q5: Does Anisoin possess any catalytic properties?
A5: While Anisoin itself might not be widely recognized as a catalyst, its derivatives, specifically Fenchyl and Carvyl phosphonates, have been explored as chiral umpolung catalysts. These catalysts have shown promise in enantioselective C-C coupling reactions, for example, in the synthesis of Benzoin and Anisoin from benzaldehyde and p-anisaldehyde, respectively. []
Q6: Is Anisoin known to be metabolized by any organisms?
A6: Yes, Pseudomonas fluorescens biovar I has been shown to utilize Anisoin as a sole carbon and energy source. This bacterium expresses an enzyme called benzaldehyde lyase that cleaves the acyloin linkage of Anisoin, producing two molecules of anisaldehyde. [] Additionally, Rhodococcus rhodochrous has been implicated in the bioconversion of Anisoin. []
Q7: Can Anisoin be used in the study of lignin degradation?
A7: Anisoin serves as a model compound representing the β-1 linkage found in lignin. Studies have investigated its degradation by various microorganisms, including Pseudomonas fluorescens biovar I and Serratia marcescens, to understand the mechanisms of microbial lignin degradation. [, ]
Q8: Are there analytical techniques specific to Anisoin analysis?
A8: Anisoin can be analyzed using various chromatographic techniques. Notably, a "brush method" has been applied for the chromatography of cis and trans isomers of Anisoin oximes. [] Additionally, Anisoin acts as a pre-chromatographic derivatization reagent, enhancing the fluorescence of guanidino compounds during liquid chromatography analysis. []
Q9: What are the material properties of Anisoin?
A9: While specific material properties of Anisoin are not extensively discussed in the provided papers, its use as a precursor in the synthesis of near-infrared (NIR) dyes suggests potential applications in materials science. [] These dyes, often complexed with metals like Ni, Cu, or Pt, exhibit strong absorbance in the NIR region, making them suitable for various optical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
